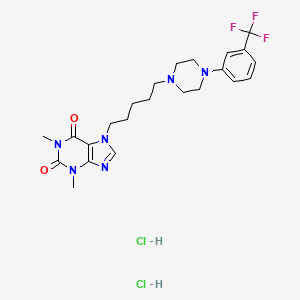
3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol: is a fluorinated pyridine derivative. Compounds containing fluorine atoms, particularly trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of halogenated pyridines with fluorinating agents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are frequently employed.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the binding affinity and selectivity of these compounds towards biological targets .
Medicine: In medicine, fluorinated compounds are explored for their potential therapeutic applications. The enhanced stability and bioavailability of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol make it a promising candidate for drug development .
Industry: In the industrial sector, fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .
Mechanism of Action
The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoromethyl group can also influence the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ol
- 5-Chloro-2-nitropyridin-3-ol
- (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
Comparison: Compared to other similar compounds, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. The combination of these properties makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-2,13H,3H2 |
InChI Key |
LNMUKOSHOLHXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)



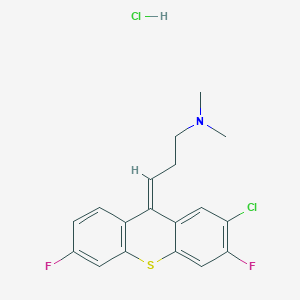
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
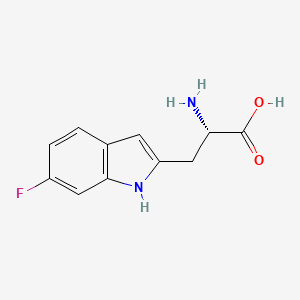

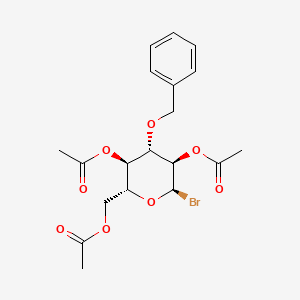
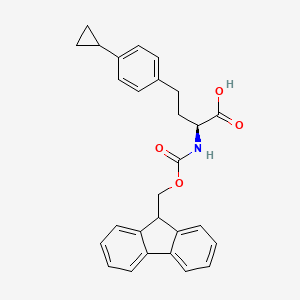
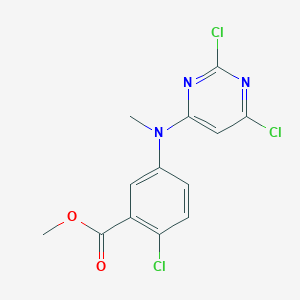
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)
